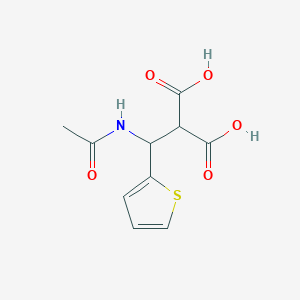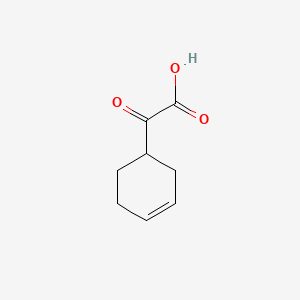
(mixture E/Z)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The term “(mixture E/Z)” refers to a compound that exists as a mixture of its E (entgegen) and Z (zusammen) isomers. These isomers are geometric configurations around a double bond, where the E isomer has the higher priority substituents on opposite sides of the double bond, and the Z isomer has them on the same side. This notation is crucial for describing the stereochemistry of alkenes, especially when the substituents are not identical .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (mixture E/Z) compounds typically involves the synthesis of alkenes through various methods such as:
Dehydration of Alcohols: Heating alcohols in the presence of an acid catalyst (e.g., sulfuric acid) can lead to the formation of alkenes.
Dehydrohalogenation of Alkyl Halides: Treating alkyl halides with a strong base (e.g., potassium hydroxide) can result in the elimination of hydrogen halide, forming an alkene.
Wittig Reaction: This involves the reaction of a phosphonium ylide with a carbonyl compound to produce an alkene.
Industrial Production Methods
Industrially, alkenes are often produced through:
Cracking of Hydrocarbons: High-temperature cracking of large hydrocarbons in the presence of a catalyst.
Catalytic Dehydrogenation: Dehydrogenation of alkanes using metal catalysts such as platinum or chromium oxide.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Alkenes can be oxidized to form epoxides, diols, or aldehydes/ketones depending on the reagents used (e.g., potassium permanganate, osmium tetroxide).
Reduction: Hydrogenation of alkenes using hydrogen gas and a metal catalyst (e.g., palladium) converts them to alkanes.
Substitution: Alkenes can undergo halogenation, hydrohalogenation, and hydration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.
Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr), water (H₂O) with acid catalyst.
Major Products
Epoxides: Formed from oxidation.
Alkanes: Formed from reduction.
Haloalkanes: Formed from halogenation.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Study of Stereochemistry: Important for understanding the effects of geometric isomerism on chemical reactivity and properties.
Biology
Biological Activity: Some E/Z isomers exhibit different biological activities, making them useful in drug design and development.
Medicine
Pharmaceuticals: Certain drugs are more effective in one isomeric form, necessitating the study and separation of E/Z isomers.
Industry
Polymer Production: Alkenes are key monomers in the production of polymers such as polyethylene and polypropylene.
Wirkmechanismus
The mechanism by which (mixture E/Z) compounds exert their effects depends on the specific reactions they undergo. For example, in hydrogenation, the alkene’s double bond interacts with the metal catalyst, allowing hydrogen atoms to add across the double bond, converting it to an alkane. The molecular targets and pathways involved vary widely depending on the specific compound and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-Trans Isomers: Similar to E/Z isomers but used for simpler cases where two identical substituents are present.
Geometric Isomers: A broader category that includes E/Z isomers and cis-trans isomers.
Uniqueness
The E/Z notation is unique in its ability to describe the absolute stereochemistry of alkenes with multiple substituents, providing a more precise description than the cis-trans system .
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one |
InChI |
InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+ |
InChI-Schlüssel |
XTQFPQZZZXNBRC-HNQUOIGGSA-N |
Isomerische SMILES |
C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO |
Kanonische SMILES |
C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)


![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)



![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
